1-ETHENYL-1H-PYRROLE
Overview
Description
It is a heterocyclic compound containing a pyrrole ring with an ethenyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
1-Vinylpyrrole is a versatile molecule that serves as a key intermediate in the synthesis of various biomolecules . It primarily targets the formation of complex organic compounds, playing a crucial role in the synthesis of protein kinase inhibitors or modulators .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, 1-Vinylpyrrole-2-carbaldehydes react with acetylene at atmospheric pressure in a NaOH/EtOH/DMSO system at 7–10 °C to afford 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles . This reaction represents the first base-mediated direct ethynylation of pyrrolecarbaldehydes with free acetylene under modified conditions of the Favorsky reaction .
Biochemical Pathways
The biochemical pathways affected by 1-Vinylpyrrole involve the synthesis of important biomolecules. These include protein kinase inhibitors or modulators and novel cyclin-dependent kinase inhibitors . The compound also serves as an intermediate for endothelial differentiation gene (EDG-1) receptor antagonists .
Result of Action
The result of 1-Vinylpyrrole’s action is the formation of complex organic compounds. For example, it can form 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles, which are important biomolecular intermediates . These intermediates are used in the synthesis of various drugs, including protein kinase inhibitors and cyclin-dependent kinase inhibitors .
Action Environment
The action of 1-Vinylpyrrole is influenced by environmental factors such as temperature and pressure. For instance, the reaction with acetylene occurs at atmospheric pressure in a NaOH/EtOH/DMSO system at 7–10 °C . These conditions are crucial for the successful formation of 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles .
Biochemical Analysis
Biochemical Properties
1-Vinylpyrrole interacts with various biomolecules in biochemical reactions. For instance, it reacts with acetylene at atmospheric pressure in a NaOH/EtOH/DMSO system to afford 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles . This reaction is a key step in the synthesis of important biomolecules containing a pyrrole ring .
Molecular Mechanism
The molecular mechanism of 1-Vinylpyrrole involves its reaction with acetylene to form 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles . This reaction is facilitated by the presence of a base and occurs under atmospheric pressure . The resulting product can interact with biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Its reaction with acetylene to form 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles suggests that it may interact with enzymes or cofactors in this process .
Preparation Methods
The synthesis of 1-ETHENYL-1H-PYRROLE can be achieved through several methods. One common approach involves the reaction of pyrrole with acetylene in the presence of a catalyst . Another method includes the use of vinyl halides and pyrrole under basic conditions to form the desired product . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-ETHENYL-1H-PYRROLE undergoes various chemical reactions, including:
Polymerization: The ethenyl group allows for polymerization reactions, leading to the formation of polyvinylpyrrole.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ETHENYL-1H-PYRROLE has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-ETHENYL-1H-PYRROLE can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: Similar in structure but with a methyl group instead of an ethenyl group, leading to different reactivity and applications.
1-Phenyl-1H-pyrrole:
1-Ethyl-1H-pyrrole: Another similar compound with an ethyl group, used in different industrial applications.
The uniqueness of this compound lies in its ethenyl group, which provides distinct reactivity and potential for polymerization, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
1-ethenylpyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-7-5-3-4-6-7/h2-6H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUTPWZJZHRJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69457-77-8 | |
Details | Compound: 1H-Pyrrole, 1-ethenyl-, homopolymer | |
Record name | 1H-Pyrrole, 1-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69457-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40415932 | |
Record name | 1-vinylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13401-81-5 | |
Record name | 1-vinylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method for synthesizing 1-vinylpyrrole-2-carbaldehydes?
A1: 1-Vinylpyrroles can be efficiently formylated using the Vilsmeier-Haack reaction with the N,N-dimethylformamide/oxalyl chloride reagent system. This method allows for the preparation of various 1-vinylpyrrole-2-carbaldehydes in high yields (up to 97%). []
Q2: Can 1-vinylpyrrole-2-carbaldehydes be directly converted to 1-vinylpyrrole-2-carbonitriles?
A2: Yes, 1-vinylpyrrole-2-carbaldehyde oximes, easily accessible from the corresponding aldehydes, can be dehydrated to provide 1‐vinylpyrrole‐2‐carbonitriles in good yields using either acetic anhydride [] or a one-pot procedure involving treatment with a DMF/(COCl)2 complex, NH2OH·HCl/NaOAc, and acetic anhydride. []
Q3: What is unusual about the reactivity of 1-(2-hydroxyalkyl)pyrroles with acetylene?
A4: In a unique example of nucleophilic addition to an unactivated carbon-carbon triple bond, 1-(2-hydroxyalkyl)pyrroles add to acetylene in the presence of a strong base (KOH or NaOH in DMSO). This reaction proceeds with high atom economy, providing 1-[2-(vinyloxy)alkyl]pyrroles, which can be further converted to 1-vinylpyrroles by base-mediated elimination of vinyl alcohol. []
Q4: How can 1-vinylpyrroles be utilized in the synthesis of unnatural amino acids?
A5: 1-Vinylpyrrole-2-carbaldehydes demonstrate chemo-, regio-, and stereospecific reactivity towards the ε-amino group of L-lysine under mild acidic conditions. This reaction generates a novel class of optically active, unnatural amino acids containing a 1-vinylpyrrole moiety in high yields and exclusively (E)-configuration. []
Q5: What spectroscopic techniques provide insights into the structure and conformation of 1-vinylpyrroles?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is extensively employed to elucidate the structure and conformation of 1-vinylpyrroles. [, , , , ] These techniques provide valuable information about the electronic environment and spatial arrangement of atoms within the molecule.
Q6: How do intramolecular hydrogen bonds influence the NMR spectra of 1-vinylpyrrole derivatives?
A7: Studies on 1-vinylpyrrole-2-carbaldehyde oxime, 2-(alkylsulfanyl)-5-amino-1-vinylpyrroles, and related compounds revealed that intramolecular C-H···N, C-H···O and C-H···S hydrogen bonds significantly affect their 1H and 13C NMR spectra. These bonds lead to specific downfield shifts of protons involved in hydrogen bonding and alterations in coupling constants, providing evidence for preferred conformations. [, ]
Q7: What are the potential applications of 1-vinylpyrrole-containing polymers in materials science?
A8: Polymers incorporating 1-vinylpyrrole units, such as poly(1-vinylpyrrole) and poly(1-vinylindole), are investigated as potential substitutes for poly(1-vinylcarbazole) in photorefractive materials. [] These polymers exhibit lower glass transition temperatures compared to poly(1-vinylcarbazole), potentially leading to materials requiring less plasticizer. Their higher electric dipole moments could improve compatibility with other components in photorefractive blends.
Q8: Can 1-vinylpyrroles participate in metal-catalyzed reactions?
A9: Yes, 2-arylazo-1-vinylpyrroles can act as ligands in palladium-catalyzed Heck reactions. [] Furthermore, the regioselectivity of palladium-catalyzed Heck reactions involving 1-vinylpyrroles is influenced by both steric and electronic factors associated with substituents on the pyrrole ring. []
Q9: How is computational chemistry employed in understanding 1-vinylpyrrole systems?
A10: Density Functional Theory (DFT) calculations are used to investigate the conformational preferences and hydrogen bonding interactions in 1-vinylpyrrole derivatives. [] These calculations complement experimental NMR data and provide deeper insights into the structural features and stability of these compounds. Additionally, molecular modeling techniques can be applied to predict reactivity and explore structure-activity relationships.
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